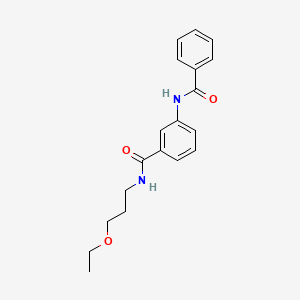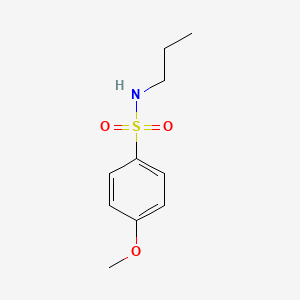
4-methoxy-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO3S It is a sulfonamide derivative, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a propyl group (-C3H7) attached to the nitrogen atom of the sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-propylbenzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methoxybenzenesulfonyl chloride+Propylamine→4-Methoxy-N-propylbenzene-1-sulfonamide+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-N-propylbenzene-1-sulfonamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used. The reactions are typically carried out at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfonamide group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the sulfonamide group.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nitration: 4-Methoxy-N-propyl-2-nitrobenzene-1-sulfonamide
Sulfonation: 4-Methoxy-N-propylbenzene-1,3-disulfonamide
Halogenation: 4-Methoxy-N-propyl-2-chlorobenzene-1-sulfonamide
Oxidation: 4-Methoxy-N-propylbenzene-1-sulfonic acid
Reduction: 4-Methoxy-N-propylbenzene-1-amine
Hydrolysis: 4-Methoxybenzenesulfonic acid and propylamine
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. While 4-Methoxy-N-propylbenzene-1-sulfonamide itself may not be used directly as a drug, its derivatives could be explored for potential therapeutic applications.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies the antibacterial activity of sulfonamide derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxybenzenesulfonamide
- 4-Methyl-N-propylbenzene-1-sulfonamide
- 4-Methoxy-N-ethylbenzene-1-sulfonamide
Comparison
4-Methoxy-N-propylbenzene-1-sulfonamide is unique due to the presence of both a methoxy group and a propyl group. This combination of functional groups can influence its reactivity and biological activity. Compared to 4-Methoxybenzenesulfonamide, the propyl group in 4-Methoxy-N-propylbenzene-1-sulfonamide can enhance its lipophilicity, potentially affecting its solubility and membrane permeability. Compared to 4-Methyl-N-propylbenzene-1-sulfonamide, the methoxy group in 4-Methoxy-N-propylbenzene-1-sulfonamide can participate in additional chemical reactions, such as electrophilic aromatic substitution.
Eigenschaften
Molekularformel |
C10H15NO3S |
|---|---|
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
4-methoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h4-7,11H,3,8H2,1-2H3 |
InChI-Schlüssel |
XPZPOYQIZLZPEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960770.png)
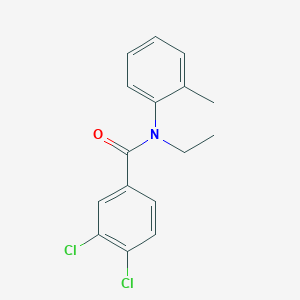
![2-(4-fluorophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14960782.png)
![6-chloro-1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14960783.png)

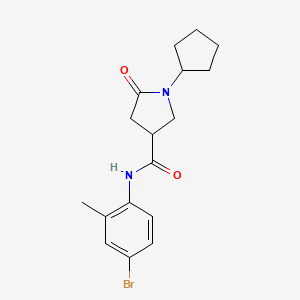
![2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14960806.png)
![N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14960807.png)
![N-[3-(diethylamino)propyl]biphenyl-4-carboxamide](/img/structure/B14960814.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one](/img/structure/B14960827.png)
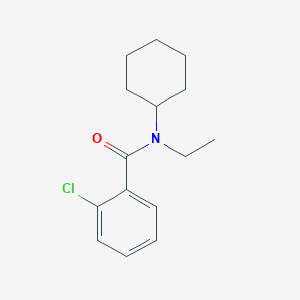
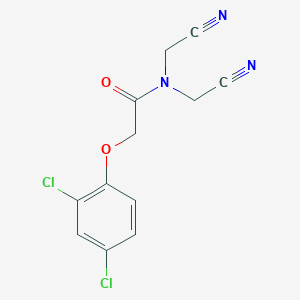
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B14960852.png)
